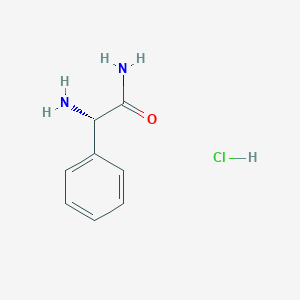

(S)-2-Amino-2-phenylacetamide hydrochloride

説明

(S)-2-Amino-2-phenylacetamide hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-phenylacetamide hydrochloride typically involves the reaction of (S)-2-Amino-2-phenylacetic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt. The process involves the following steps:

Starting Material: (S)-2-Amino-2-phenylacetic acid.

Reagent: Hydrochloric acid.

Reaction Conditions: The reaction is usually conducted at room temperature with constant stirring to ensure complete dissolution and reaction of the starting material with hydrochloric acid.

Product Isolation: The product is isolated by crystallization from the reaction mixture, followed by filtration and drying to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

化学反応の分析

Nucleophilic Substitution Reactions

The amide group in (S)-2-amino-2-phenylacetamide hydrochloride undergoes nucleophilic substitution under acidic or basic conditions. For example:

-

Reaction with Alkyl Halides :

In the presence of alkyl halides (e.g., methyl iodide), the primary amine group undergoes alkylation to form N-alkyl derivatives. This reaction typically proceeds in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ . -

Acylation :

The amino group reacts with acyl chlorides (e.g., acetyl chloride) to form N-acyl derivatives. This is often performed in dichloromethane with triethylamine as a base .

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous media, releasing the free base. The amino group (pKa ~9–10) acts as a weak base, enabling protonation/deprotonation equilibria .

Oxidation and Reduction

-

Oxidation :

The primary amine can be oxidized to a nitro group using strong oxidizing agents like KMnO₄ under acidic conditions. -

Reduction :

While direct reduction of the amide group is less common, the compound’s phenyl ring can undergo catalytic hydrogenation (H₂/Pd-C) to yield cyclohexyl derivatives.

Amide Bond Cleavage

Under strongly acidic (e.g., HCl, 6M) or basic (e.g., NaOH, 2M) conditions, the amide bond hydrolyzes to form (S)-2-amino-2-phenylacetic acid and ammonium chloride :

Schiff Base Formation

The primary amine reacts with aldehydes (e.g., benzaldehyde) to form Schiff bases, typically in ethanol under reflux:

Enantioselective Reactions

The (S)-configuration influences stereochemical outcomes. For instance:

- Asymmetric Catalysis :

The compound serves as a chiral auxiliary in synthesizing enantiomerically pure β-lactams . - Enzymatic Resolution :

Lipases selectively hydrolyze enantiomers in racemic mixtures, retaining the (S)-form .

Comparative Reactivity with Similar Compounds

Experimental Data Table

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

(S)-2-Amino-2-phenylacetamide hydrochloride serves as a crucial intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile building block for developing new compounds.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to corresponding amides or acids | Potassium permanganate, Chromium trioxide |

| Reduction | Converts amide group to amine group | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Forms different derivatives via nucleophilic substitution | Amines, alcohols, thiols |

Enzyme Inhibition

Research has demonstrated that this compound can inhibit the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in tryptophan metabolism and immune regulation. This inhibition has potential implications for cancer therapy and immune modulation.

Antimicrobial Properties

The compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for developing new antibacterial agents, particularly against resistant strains.

Medical Applications

Antiepileptic Effects

Recent studies have highlighted the antiepileptic properties of this compound. It has been shown to inhibit Slack potassium channels, which play a role in neuronal excitability. In vivo studies using mouse models indicated that treatment with this compound resulted in reduced seizure activity .

Case Study: Slack Potassium Channel Inhibition

A study involving high-throughput screening identified this compound analogs that effectively inhibited Slack channels with IC50 values in the low micromolar range. These findings suggest its potential use in treating epilepsy and related disorders .

Industrial Applications

This compound is utilized in the production of fine chemicals and specialty materials. Its role as an intermediate facilitates the development of various industrial products, including pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of (S)-2-Amino-2-phenylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved in its mechanism of action include binding to active sites, altering enzyme conformation, and modulating signal transduction pathways.

類似化合物との比較

Similar Compounds

®-2-Amino-2-phenylacetamide hydrochloride: The enantiomer of (S)-2-Amino-2-phenylacetamide hydrochloride with similar chemical properties but different biological activities.

2-Amino-2-phenylacetic acid: The precursor to this compound, used in similar synthetic applications.

N-Phenylglycine: A structurally related compound with different functional groups and reactivity.

Uniqueness

This compound is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its biological activity. The compound’s ability to interact selectively with chiral targets makes it valuable in the development of enantioselective drugs and catalysts.

生物活性

(S)-2-Amino-2-phenylacetamide hydrochloride, also known as phenylglycinamide, is an organic compound with significant biological activity. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₀N₂O

- Molecular Weight : 186.64 g/mol

- Appearance : White to off-white solid

- Solubility : Highly soluble in water due to its hydrochloride form, which enhances its bioavailability.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. This activity is particularly relevant in the context of developing new antibacterial agents, especially against resistant strains.

2. Enzyme Inhibition

One of the notable biological activities of this compound is its ability to inhibit indoleamine 2,3-dioxygenase (IDO) , an enzyme that plays a crucial role in tryptophan metabolism and immune regulation. IDO inhibition has implications for cancer therapy and immune modulation, making this compound a potential candidate for further investigation in these areas .

The mechanism by which this compound exerts its biological effects involves interactions with specific biological targets. Studies have focused on its binding affinity and interactions with enzymes and receptors, which are critical for understanding its therapeutic potential.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds. Below is a table highlighting some comparable compounds along with their similarity indices:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (R)-2-Amino-N-methyl-3-phenylpropanamide | 144836-90-8 | 0.75 |

| (S)-Phenylalanine | 63-91-2 | 0.80 |

| (S)-2-Amino-N-(4-hydroxyphenyl)acetamide | 6485-67-2 | 0.84 |

This table illustrates that while there are several structurally similar compounds, the unique chirality and functional groups of this compound confer distinct biological activities .

Study on Anticancer Activity

In vitro studies have demonstrated that derivatives of (S)-2-Amino-2-phenylacetamide exhibit significant anticancer properties. For instance, one study reported that certain derivatives showed IC50 values comparable to established anticancer drugs like doxorubicin, indicating their potential as effective therapeutic agents against various cancer cell lines .

Cholinesterase Inhibition

Another area of research has explored the compound's potential as an anti-cholinesterase agent. This activity is relevant for treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit cholinesterase enzymes could contribute to improved cognitive function in affected individuals .

特性

IUPAC Name |

(2S)-2-amino-2-phenylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H2,10,11);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOAFHGMXCFTOU-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628665 | |

| Record name | (2S)-2-Amino-2-phenylacetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60079-51-8 | |

| Record name | (2S)-2-Amino-2-phenylacetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。